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Maltotriose hydrate - 207511-08-8

Maltotriose hydrate

Catalog Number: EVT-354274
CAS Number: 207511-08-8
Molecular Formula: C18H34O17
Molecular Weight: 522.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gas hydrates are ice-like crystalline structures formed by trapping gas molecules within a lattice of water molecules. Methane hydrate, also known as "flammable ice," is a type of gas hydrate found in ocean sediments and permafrost regions. [, , , , , , , , , , , , ]

Future Directions
  • Developing safe and efficient methods for extracting methane from hydrate deposits. [, , , , , ]
  • Understanding the role of hydrates in climate change and their potential contribution to methane emissions. [, , , ]
  • Exploring the potential of hydrates for applications like CO2 capture and storage. [, ]

Maltotriose

Compound Description: Maltotriose is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds. It is a product of starch hydrolysis by β-amylase and a significant sugar present in brewer's wort. [, , , , , , ]

Relevance: Maltotriose is the anhydrous form of maltotriose hydrate, meaning it possesses the same core structure but lacks water molecules in its crystal structure. The studies often focus on maltotriose's properties and its utilization by yeast, particularly in brewing applications. [, , , , , , ]

Maltose

Compound Description: Maltose is a disaccharide consisting of two glucose units linked by an α-1,4 glycosidic bond. It is a product of starch hydrolysis and a key sugar in brewing. [, , , , , , ]

Relevance: Maltose is structurally similar to maltotriose hydrate, differing only by one less glucose unit. Research often compares the transport and utilization of maltose and maltotriose by yeast. [, , , , , , ]

Glucose

Compound Description: Glucose is a monosaccharide and the primary source of energy for many organisms. It is a building block for larger carbohydrates like maltotriose. [, , ]

Relevance: Glucose is the monomeric unit of maltotriose hydrate. The research often investigates the production of glucose from maltotriose through enzymatic hydrolysis. [, , ]

Acarbose

Compound Description: Acarbose is a pseudotetrasaccharide and a pharmaceutical drug used to treat type 2 diabetes. It acts as an α-glucosidase inhibitor, slowing the breakdown of complex carbohydrates into glucose. []

Relevance: Although not a true saccharide, acarbose bears a structural resemblance to glucose-based oligosaccharides like maltotriose hydrate. This similarity allows it to interact with sweet taste receptors. []

Maltohexaose

Compound Description: Maltohexaose is a hexasaccharide consisting of six glucose units linked by α-1,4 glycosidic bonds. It is also a product of starch hydrolysis. []

Relevance: Maltohexaose is structurally related to maltotriose hydrate as a longer-chain oligosaccharide composed of glucose units. It serves as a substrate in enzymatic studies to understand the hydrolysis of starch and maltotriose. []

Maltopentaose

Compound Description: Maltopentaose is a pentasaccharide composed of five glucose units linked by α-1,4 glycosidic bonds. Like maltohexaose, it is a product of starch hydrolysis. []

Relevance: Maltopentaose is another oligosaccharide structurally similar to maltotriose hydrate, differing only in the number of glucose units. It is also used in enzymatic studies to investigate starch and maltotriose hydrolysis. []

Sucrose

Compound Description: Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose linked by an α-1, β-2 glycosidic bond. []

Relevance: While not structurally identical, sucrose is a common disaccharide included in studies comparing the relative sweetness of various sugars, including maltotriose. []

Fructose

Compound Description: Fructose is a monosaccharide found in fruits and honey. []

Relevance: Fructose, like sucrose, serves as a comparison point for the relative sweetness of different sugars, including maltotriose. []

Pullulan

Compound Description: Pullulan is a polysaccharide produced by the fungus Aureobasidium pullulans. It consists of maltotriose units linked by α-1,6 glycosidic bonds. []

Relevance: Pullulan serves as a source for the production of maltotriose. Through enzymatic hydrolysis using pullulanase, pullulan can be broken down into maltotriose syrup. []

Overview

Maltotriose hydrate is a trisaccharide composed of three glucose units linked primarily by α-1,4 glycosidic bonds. It is a product of starch hydrolysis and can be found in various natural sources, particularly in malted grains. Maltotriose hydrate plays a significant role in carbohydrate metabolism and has applications in food science and biochemistry.

Source

Maltotriose hydrate is typically derived from the enzymatic or acid hydrolysis of starch. It can be found in malted foods and beverages, where starch is broken down during the malting process. Additionally, maltotriose can be synthesized through the fermentation of certain molds that produce polysaccharides, such as pullulan, which can then be hydrolyzed to yield maltotriose .

Classification

Maltotriose hydrate is classified as an oligosaccharide. It consists of three monosaccharide units (glucose) and is categorized under non-reducing sugars due to the structure of its glycosidic linkages.

Synthesis Analysis

Methods

Maltotriose hydrate can be synthesized through various methods, including:

  1. Enzymatic Hydrolysis: This method involves using specific enzymes such as amylases that catalyze the breakdown of starch into simpler sugars, including maltotriose. The process typically occurs under controlled conditions to optimize yield and purity.
  2. Acid Hydrolysis: In this method, starch slurry is treated with acids (e.g., hydrochloric acid) at elevated temperatures and pressures to facilitate the breakdown of starch into oligosaccharides like maltotriose. The pH is carefully controlled to ensure optimal hydrolysis conditions .
  3. Fermentation: Certain fungi or bacteria can ferment polysaccharides to produce maltotriose. For example, pullulan produced by the fermentation of molds can be acetolyzed and subsequently hydrolyzed to yield maltotriose .

Technical Details

The synthesis typically involves precise control over temperature, pH, and reaction time to maximize the yield and minimize by-products. For instance, in one method involving pullulan, the reaction occurs at temperatures between -10°C and 50°C with specific ratios of acetic anhydride and acid .

Molecular Structure Analysis

Structure

Maltotriose hydrate has a molecular formula of C18H36O18C_18H_{36}O_{18} when considering its hydrated form. The structure consists of three glucose units linked via α-1,4 glycosidic bonds:

Glucoseα(14)Glucoseα(14)Glucose\text{Glucose}-\alpha(1\rightarrow 4)-\text{Glucose}-\alpha(1\rightarrow 4)-\text{Glucose}

Data

The molecular weight of maltotriose hydrate is approximately 504.5 g/mol. Its structural representation shows that it does not possess a free aldehyde group, classifying it as a non-reducing sugar.

Chemical Reactions Analysis

Reactions

Maltotriose can undergo various chemical reactions:

  1. Hydrolysis: Maltotriose can be hydrolyzed into glucose units through acid or enzymatic treatment.
  2. Fermentation: It can be fermented by yeast or bacteria to produce alcohol or organic acids.
  3. Degradation: Under extreme conditions (high temperatures or strong acids), maltotriose may degrade into simpler sugars or other by-products .

Technical Details

The hydrolysis reaction for maltotriose can be represented as:

Maltotriose+H2O3Glucose\text{Maltotriose}+H_2O\rightarrow 3\text{Glucose}

This reaction typically requires heat and/or catalysts (acids or enzymes).

Mechanism of Action

Process

The mechanism by which maltotriose functions in biological systems primarily involves its role as an energy source. It is broken down by enzymes such as maltase into glucose molecules that enter metabolic pathways for energy production.

Data

Studies have shown that maltotriose serves as an effective substrate for fermentation processes in yeast, providing a rapid source of energy compared to other polysaccharides .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Maltotriose hydrate typically appears as a white crystalline powder.
  • Solubility: It is soluble in water, making it suitable for various applications in food and biochemical industries.
  • Melting Point: The melting point varies depending on hydration levels but generally falls within common ranges for sugars.

Chemical Properties

  • Stability: Maltotriose is stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: It reacts with reducing agents and can participate in Maillard reactions when heated with amino acids .
Applications

Maltotriose hydrate has several scientific uses:

  1. Food Industry: Used as a sweetener or flavor enhancer in various food products.
  2. Biotechnology: Serves as a substrate in fermentation processes for producing biofuels and other chemicals.
  3. Analytical Chemistry: Employed in chromatography for analyzing sugar compositions due to its distinct elution properties .
Enzymatic Biosynthesis and Catalytic Mechanisms

Alpha-Amylase-Mediated Hydrolysis of Starch to Maltotriose

Alpha-amylase (α-1,4-glucan-4-glucanohydrolase, EC 3.2.1.1) serves as the primary biocatalyst responsible for maltotriose production from starch substrates. This endo-acting enzyme hydrolyzes internal α-1,4-glycosidic bonds in amylose and amylopectin chains through a stereospecific mechanism that retains the anomeric configuration at the cleavage site. The catalytic domain typically contains a (β/α)₈-barrel structure that positions conserved aspartate and glutamate residues for nucleophilic attack on the glycosidic oxygen [1] [3]. The hydrolysis pattern exhibits non-random specificity, with enzyme variants displaying distinct product profiles. Bacterial α-amylases from Microbulbifer thermotolerans demonstrate exceptional maltotriogenic efficiency, converting soluble starch to >60% maltotriose (G3) under optimal conditions (pH 6.35, 45°C), with minor quantities of maltose (G2) and glucose (G1) as secondary products [3]. This preference stems from the enzyme's substrate binding cleft architecture, which optimally accommodates three glucose units in the -3 to +3 subsites relative to the scissile bond [7].

Industrial starch conversion employs a dual-stage process: initial high-temperature liquefaction (90-105°C) using thermostable bacterial α-amylases (e.g., from Bacillus licheniformis), followed by saccharification at moderate temperatures (50-60°C) with maltotriose-producing amylases. The reaction progress follows second-order kinetics where starch depolymerization rate correlates with enzyme concentration and substrate availability until reaching the limit dextrin threshold [1]. Recent bioprospecting has identified novel microbial α-amylases with enhanced maltotriose selectivity, such as Streptomyces spp. enzymes yielding 55-70% G3 from amylose substrates [3].

Table 1: Alpha-Amylase Variants and Maltotriose Production Efficiency

Enzyme SourceOptimal pHOptimal Temp (°C)Maltotriose Yield (%)Key Features
Microbulbifer thermotolerans6.0-6.3545-50>60%High G3 specificity, organic solvent tolerance
Bacillus licheniformis6.0-7.090-10515-25%Thermostable, industrial liquefaction
Streptomyces spp.5.5-6.550-5555-70%High maltotriose selectivity
Human salivary (AMY1)6.5-7.03720-30%Initial starch digestion, rapid kinetics

Role of Beta-Amylase in Maltotriose Derivative Formation

Beta-amylase (β-amylase, EC 3.2.1.2) functions as an exo-hydrolase that sequentially releases β-maltose from the non-reducing ends of starch chains. Its catalytic limitation becomes evident when processing branched substrates: the enzyme cannot bypass α-1,6 linkages or hydrolyze maltotriose, producing β-limit dextrins containing residual maltotriose units [2]. This incompleteness paradox makes β-amylase alone unsuitable for direct maltotriose production. However, its synergistic interplay with α-amylase and debranching enzymes contributes significantly to maltooligosaccharide profiles. Plant β-amylases (e.g., from soybean, barley) exhibit chain-length dependency, efficiently processing amylose but stalling at α-1,6 branch points in amylopectin, leaving phosphorylated maltotriose segments undigested [2] [4].

Notably, β-amylase demonstrates stress-responsive induction in plants. Under temperature extremes (5°C or 40°C), specific chloroplast-targeted isoforms (BMY7/BMY8 in Arabidopsis) are upregulated 8-15 fold, correlating with maltose accumulation (5-20 mM) [4]. This disaccharide serves as a compatible solute stabilizing chloroplast components, suggesting a dual metabolic-protective role for β-amylase products. Bacterial β-amylases (e.g., from Bacillus cereus) exhibit adsorptive capability on raw starch granules (95% adsorption on corn starch) and function optimally at pH 6.8-6.9 and 45-60°C [2]. Though not directly producing maltotriose, these enzymes generate maltose-rich hydrolysates that serve as substrates for transglycosylation reactions forming maltotriose derivatives.

Stereochemical Control in Glycosidic Bond Cleavage and Synthesis

The enzymatic formation of maltotriose (α-D-Glcp-(1→4)-α-D-Glcp-(1→4)-D-Glcp) involves precise stereoelectronic control at the anomeric center. Retaining glycosidases like α-amylase operate through a double-displacement mechanism featuring a covalent glycosyl-enzyme intermediate. This process conserves the α-configuration via two transition states: 1) oxocarbenium ion-like transition state with antiperiplanar C1-O5 bond alignment, and 2) nucleophilic attack by water with simultaneous proton donation from the catalytic acid [1] [3] [6]. Conversely, inverting enzymes such as β-amylase employ a single-displacement mechanism with inversion to the β-anomer in maltose [2].

4-α-Glucanotransferases (EC 2.4.1.25) like MalQ exhibit dual functionality in maltotriose metabolism. These enzymes catalyze intramolecular transglycosylation through a ping-pong mechanism: 1) cleavage of α-1,4 bond in maltotriose (or longer dextrins), forming a glycosyl-enzyme intermediate; 2) transfer of the maltosyl/maltotriosyl unit to an acceptor sugar (e.g., glucose, maltose) via nucleophilic attack at C1 [9]. This results in chain elongation products like maltopentaose (G5) from G3+G2. MalQ from Actinoplanes sp. SE50/110 displays broad donor specificity, accepting maltotriose and longer α-glucans (Km=1.2±0.3 mM for G3), but exhibits acceptor selectivity for glucose and maltose [9]. The enzyme's active site features a conserved TIM-barrel fold that positions the catalytic nucleophile (Asp229) and acid/base (Glu257) residues for stereospecific transfer while preventing epimerization.

Table 2: Enzymatic Mechanisms in Maltotriose Biosynthesis and Modification

Enzyme ClassRepresentative EnzymeCatalytic MechanismBond SpecificityProduct Stereochemistry
α-Amylase (endotype)M. thermotolerans AmyARetaining double-displacementα-1,4 glycosidicα-Anomer retention
β-Amylase (exotype)Soybean β-amylaseInverting single-displacementα-1,4 glycosidicβ-Maltose production
4-α-GlucanotransferaseMalQ (Actinoplanes sp.)Retaining ping-pongα-1,4 donor transferα-Anomer retention
α-GlucosidaseAmlE (Actinoplanes sp.)Retaining hydrolysisα-1,4/α-1,6α-Glucose release

Kinetic Analysis of Maltotriose-Producing Enzymes

Enzyme kinetics reveal critical catalytic efficiency parameters governing maltotriose biosynthesis. The α-amylase from M. thermotolerans (AmyA) demonstrates a substrate affinity (Km) of 1.08 mg/mL (≈1.0 mM) for soluble starch and catalytic rate (kcat) of 468 s⁻¹, yielding a specificity constant kcat/Km of 433 mL·s⁻¹·mg⁻¹ [3]. This efficiency surpasses many conventional amylases, with maltotriose productivity reaching 1.736 mmol·mg⁻¹·min⁻¹ under optimal conditions (44.95°C, pH 6.35). Kinetic profiling shows product inhibition patterns where maltotriose concentrations >100 mM reduce AmyA activity by 20-40%, while glucose exerts negligible effects [3].

Thermodynamic stability significantly impacts catalytic performance. AmyA retains >80% activity after 1-hour incubation at 50°C but rapidly inactivates above 60°C (t₁/₂=12 min at 65°C) [3]. Cation modulation studies reveal severe inhibition by 10 mM Cu²⁺ (95% loss), Fe³⁺ (87%), and Hg²⁺ (100%), while Ca²⁺ (5 mM) enhances thermostability without affecting Vmax. EDTA (10 mM) causes 70% inhibition, confirming metalloenzyme dependency, likely through a structural calcium ion [3].

Transporter kinetics in S. cerevisiae highlight metabolic bottlenecks in maltotriose utilization. The AGT1 permease mediates low-affinity uptake (Km=36±2 mM) compared to Malx1 transporters for maltose (Km=2-4 mM) [8]. This 10-18 fold difference explains the sequential sugar utilization pattern in brewing: glucose > maltose > maltotriose. Maltotriose fermentation rates correlate directly with AGT1 expression, with agt1Δ strains showing 85-95% reduced uptake [8].

Table 3: Comparative Kinetic Parameters of Enzymes in Maltotriose Metabolism

EnzymeOrganismSubstrateKm (mM)VmaxOptimum Conditions
α-Amylase (AmyA)M. thermotoleransSoluble starch1.08 mg/mL1.736 mmol·mg⁻¹·min⁻¹45°C, pH 6.35
β-AmylaseB. cereusAmylose8.2480 U/mg60°C, pH 6.9
Maltotriose transporterS. cerevisiae AGT1Maltotriose36 ± 218 nmol·min⁻¹·mg⁻¹pH 5.0, 28°C
4-α-GlucanotransferaseActinoplanes MalQMaltotriose1.2 ± 0.34.8 μmol·min⁻¹·mg⁻¹37°C, pH 7.5
  • Maltotriose hydrate (C₁₈H₃₂O₁₆)
  • Alpha-amylase (EC 3.2.1.1)
  • Beta-amylase (EC 3.2.1.2)
  • 4-α-Glucanotransferase (EC 2.4.1.25)
  • Soluble starch
  • Amylose
  • Amylopectin
  • Maltose
  • Glucose
  • Limit dextrins

Properties

CAS Number

207511-08-8

Product Name

Maltotriose hydrate

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate

Molecular Formula

C18H34O17

Molecular Weight

522.5 g/mol

InChI

InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-;/m1./s1

InChI Key

HNKASWRMLBJLKJ-HNNWOXMSSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O.O

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